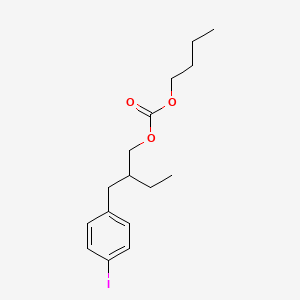

Carbonic acid, butyl 3-(p-iodophenyl)propyl ester

Description

Properties

CAS No. |

60075-86-7 |

|---|---|

Molecular Formula |

C16H23IO3 |

Molecular Weight |

390.26 g/mol |

IUPAC Name |

butyl 2-[(4-iodophenyl)methyl]butyl carbonate |

InChI |

InChI=1S/C16H23IO3/c1-3-5-10-19-16(18)20-12-13(4-2)11-14-6-8-15(17)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3 |

InChI Key |

QDGQMLCPXRONPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCC(CC)CC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Esterification via Reaction of Alcohol with Carbon Monoxide and Oxygen in Presence of Metal Catalysts

One advanced method for preparing esters of carbonic acid, including derivatives like butyl 3-(p-iodophenyl)propyl ester, involves the direct reaction of the corresponding alcohol with carbon monoxide and oxygen. This reaction is catalyzed by metal salts, particularly copper salts, which have been demonstrated to provide high selectivity and yield under controlled conditions.

- Catalyst : Copper salts with minimal inorganic anions (e.g., copper bromide).

- Reaction Conditions :

- Temperature range: 70°C to 200°C.

- Pressure: Above atmospheric, with controlled partial pressures of carbon monoxide and oxygen.

- Solvent : The alcohol itself or another suitable solvent.

- Reaction Mechanism : The metal catalyst facilitates the insertion of carbon monoxide and oxygen into the alcohol to form the carbonate ester.

- Advantages :

- Avoids use of hazardous phosgene or chloroformates.

- Produces high yields with minimal by-products.

- Maintains weakly acidic pH, preventing side reactions.

| Parameter | Condition/Result |

|---|---|

| Catalyst | CuBr (Copper bromide) |

| Solvent | Methanol (MeOH) |

| Temperature | 60°C (oxidation step), 80°C (reaction) |

| Pressure | O2 at 5 atm gauge, CO at 12 atm gauge |

| Reaction Time | 30 minutes |

| Product Selectivity | 95% dimethyl carbonate (model compound) |

| Catalyst Reuse | 4 cycles with slight increase in CO2 byproduct |

Note: While the example uses methanol to produce dimethyl carbonate, the methodology is adaptable to other alcohols such as butyl 3-(p-iodophenyl)propyl alcohol.

Carbonic Acid Ester Formation via Reaction with Chlorocarbonic Acid Esters

Another established method involves the reaction of the amino acid or alcohol with chlorocarbonic acid esters (e.g., n-butyl chlorocarbonate) to form the corresponding carbonic acid ester.

-

- Reaction of the amino group or alcohol with chlorocarbonic acid ester to form an intermediate amide or carbonate.

- Formation of a mixed acid carboxyanhydride intermediate.

- Subsequent reaction with an amine or alcohol to yield the amic acid ester or carbonate ester.

-

- Temperature: -20°C to 100°C, preferably -5°C to 30°C.

- Reaction Time: Up to 10 hours, preferably less than 3 hours.

- Catalysts: Tertiary amines such as dimethylbenzylamine or triethylamine to promote reaction efficiency.

- Solvent: Water or water-organic solvent mixtures.

-

- One-pot synthesis possible, reducing process steps.

- Industrially scalable and cost-effective.

- Applicable to optically active amino acids and amines.

Representative Reaction Scheme :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Amino acid + n-butyl chlorocarbonate + tertiary amine catalyst | Formation of amide intermediate |

| 2 | Intermediate + chlorocarbonic acid ester | Formation of mixed acid carboxyanhydride |

| 3 | Mixed anhydride + amine/alcohol in aqueous solvent | Formation of amic acid ester (target compound) |

This method is adaptable for synthesizing this compound by selecting the appropriate alcohol and chlorocarbonate reagents.

Comparative Data Table of Preparation Methods

| Feature | Method 1: Metal-Catalyzed CO/O2 Reaction | Method 2: Chlorocarbonic Acid Ester Reaction |

|---|---|---|

| Starting Material | Alcohol (e.g., butyl 3-(p-iodophenyl)propyl alcohol) | Amino acid or alcohol + chlorocarbonic acid ester |

| Catalyst | Copper salts (e.g., CuBr) | Tertiary amines (e.g., dimethylbenzylamine, triethylamine) |

| Reaction Medium | Alcohol or solvent | Water or water-organic solvent mixture |

| Temperature Range | 70°C to 200°C | -20°C to 100°C (preferably -5°C to 30°C) |

| Pressure | Elevated (above atmospheric) | Atmospheric to mild pressure |

| Reaction Time | Minutes to hours | Up to 10 hours (preferably <3 hours) |

| Yield and Selectivity | High (e.g., 95% selectivity in model systems) | High, with one-pot process possible |

| Industrial Scalability | Good, avoids hazardous reagents | Good, cost-effective and scalable |

| Safety Considerations | Avoids phosgene/chloroformates | Uses chlorocarbonic esters, requires handling care |

Research Results and Notes

The copper salt-catalyzed method offers a clean, efficient route with high selectivity and minimal by-products, making it attractive for industrial synthesis of carbonate esters including butyl 3-(p-iodophenyl)propyl ester.

The chlorocarbonic acid ester method is well-documented for producing amic acid esters and related carbonate esters, with the advantage of a one-pot synthesis and use of tertiary amines as catalysts to improve reaction rates and yields.

Both methods require careful control of temperature, reaction time, and catalyst choice to optimize yield and purity.

No direct synthesis protocols specifically naming "this compound" were found in the accessible literature; however, the above methods are applicable and adaptable based on the chemical nature of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of alcohols.

Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of carbonic acid butyl 2-(p-iodobenzyl)butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The iodine substituent distinguishes this compound from other carbonic acid esters. Below is a comparative analysis of molecular features:

Key Observations :

- The iodine atom contributes to a significantly higher molecular weight (~402.21) compared to non-halogenated esters (e.g., 146.19 for butyl ethyl ester) .

- Long-chain esters (e.g., octadecyl in ) exhibit higher hydrophobicity, while the iodophenyl group adds polarizability due to iodine’s electronegativity.

Stability and Reactivity

- Hydrolysis Resistance : Butyl esters generally exhibit moderate resistance to hydrolysis. The bulky iodophenyl group may sterically hinder nucleophilic attack, enhancing stability compared to simpler esters like butyl ethyl ester .

- Photostability: Iodine’s heavy atom effect could increase susceptibility to photodegradation, unlike non-halogenated esters such as those in apple volatiles (e.g., butyl butyrate in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.